REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[NH2-].[Na+].[CH3:12][CH:13]1[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]1>O1CCCC1>[CH3:9][O:8][C:3]1[CH:4]=[C:5]([CH:15]2[CH2:14][CH:13]([CH3:12])[CH2:18][CH2:17][C:16]2=[O:19])[CH:6]=[CH:7][CH:2]=1 |f:1.2|
|
Name
|
( C )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
187 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
215 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
CC1CCC(CC1)=O
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
then quenched with saturated ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
Concentration of the organic phase, dilution with water, extraction
|
Type
|
DISTILLATION
|
Details
|
with ether and distillation of the residue
|
Type
|
CONCENTRATION
|
Details
|
from concentrating the ether
|
Type
|
CUSTOM
|
Details
|
extracts gave 90 g, b.p. 135° (0.07 mm)
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)C1C(CCC(C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |